

Application Notes and Protocols: 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

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Compound of Interest

Compound Name: 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid

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Abstract

This document provides detailed application notes and protocols for the potential use of **2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid** as a chemical probe. Due to the limited availability of specific data for this compound, the information presented herein is based on the known biological activities and synthetic methodologies of structurally related 2-aminothiazole and phenoxyacetic acid derivatives. These notes are intended to guide researchers, scientists, and drug development professionals in exploring the potential applications of this molecule.

Chemical Information

Property	Value
IUPAC Name	2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃ S
Molecular Weight	266.28 g/mol
CAS Number	168127-34-2[1]
Structure	<chem>O=C(O)COC1=CC=C(C=C1)C2=CSC(N)=N2</chem>

Potential Biological Activities

The chemical structure of **2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid** combines two key pharmacophores: the 2-aminothiazole ring and the phenoxyacetic acid moiety. This suggests a range of potential biological activities based on extensive research on related compounds. Thiazole derivatives are known for a wide spectrum of pharmacological effects, including antimicrobial and enzyme inhibitory properties.^[2] Similarly, phenoxyacetic acid derivatives have been explored for various therapeutic applications.^[3]

Table 1: Summary of Potential Biological Activities

Activity	Potential Mechanism of Action	Relevant References for Related Compounds
Antimicrobial	Thiazole ring may interfere with microbial metabolic pathways. ^{[2][4]}	^{[2][4]}
Antifungal	Disruption of fungal cell wall synthesis or other essential processes. ^[4]	^[4]
Enzyme Inhibition	The molecule could act as a competitive or non-competitive inhibitor for various enzymes, potentially impacting inflammatory or cancer-related pathways. ^[2]	^[2]
Antioxidant	The phenoxy and amino groups may contribute to scavenging free radicals.	^[2]
Herbicide	Phenoxyacetic acid derivatives are known to act as synthetic auxins, disrupting plant growth. ^{[5][6]}	^{[5][6][7]}

Proposed Synthesis Protocol

A plausible synthetic route for **2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid** can be devised based on established methods for the synthesis of 2-aminothiazoles, such as the Hantzsch thiazole synthesis.[8]

Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a potential two-step synthesis.

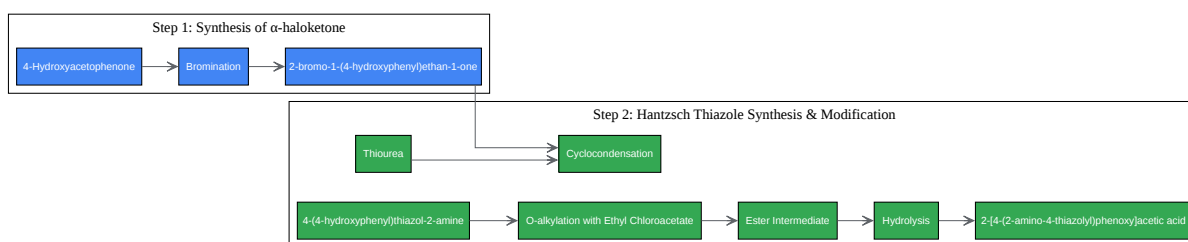
Step 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one

- Dissolve 4-hydroxyacetophenone in a suitable solvent (e.g., diethyl ether or chloroform).
- Slowly add a solution of bromine in the same solvent dropwise at 0°C with constant stirring.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a solution of sodium thiosulfate.
- Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of **2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid**

- React the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one with thiourea in a suitable solvent like ethanol under reflux.[4]
- Upon completion of the thiazole ring formation (monitored by TLC), the intermediate 4-(4-hydroxyphenyl)thiazol-2-amine is formed.
- Isolate and purify the intermediate.
- Perform an O-alkylation of the phenolic hydroxyl group using ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).

- Finally, hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
- Purify the final product, **2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid**, by recrystallization.



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Proposed synthetic workflow for the target compound.

General Protocols for Biological Screening

Given the potential activities, the following are general protocols for initial biological screening.

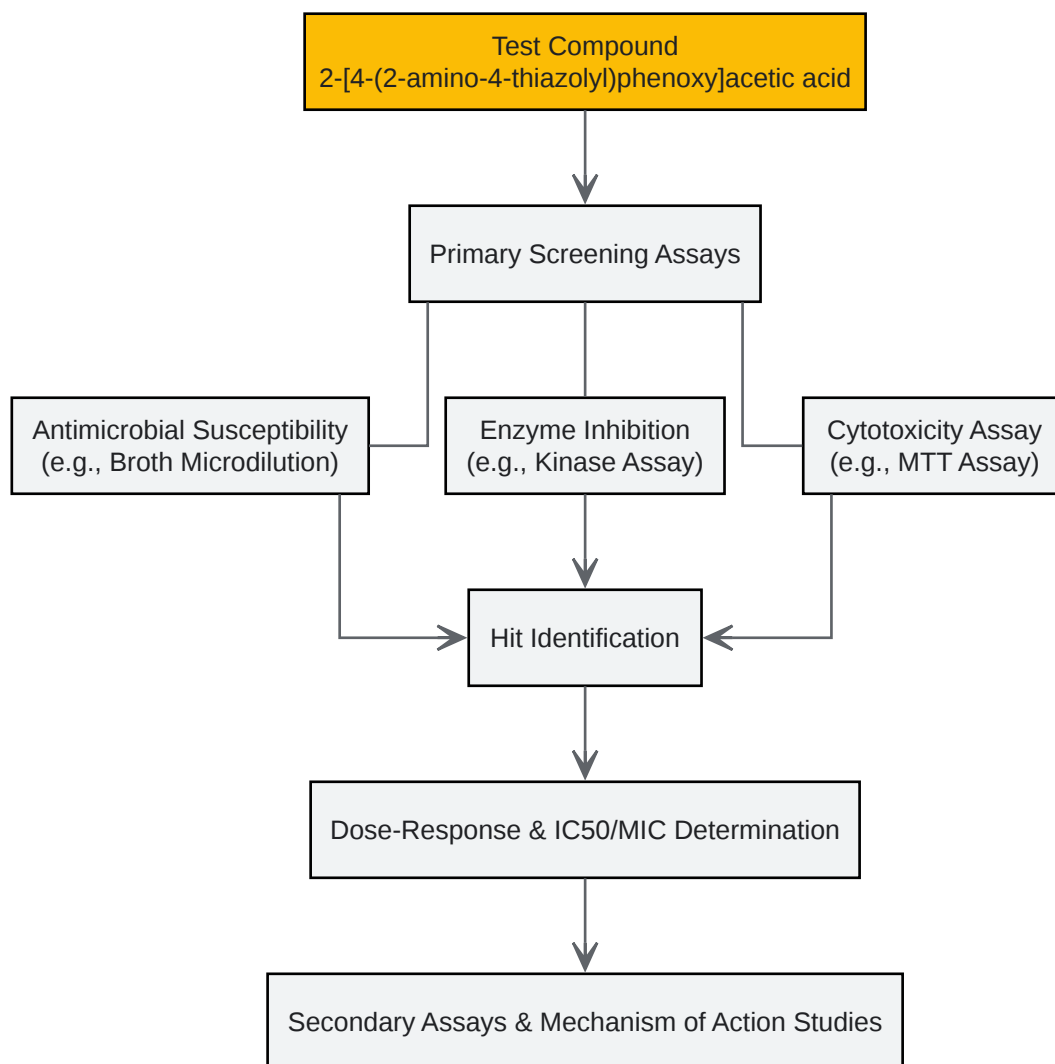
Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

- Prepare a stock solution of **2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate microbial growth medium.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).

- Include positive (microorganism with no compound) and negative (medium only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4.2: In Vitro Enzyme Inhibition Assay (General)

- Select a target enzyme based on the desired therapeutic area (e.g., a kinase for oncology, a protease for infectious diseases).
- Prepare an assay buffer and a solution of the enzyme and its specific substrate.
- In a microtiter plate, add the enzyme, various concentrations of the test compound (or vehicle control), and pre-incubate.
- Initiate the reaction by adding the substrate.
- Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
- Calculate the percentage of inhibition for each compound concentration and determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

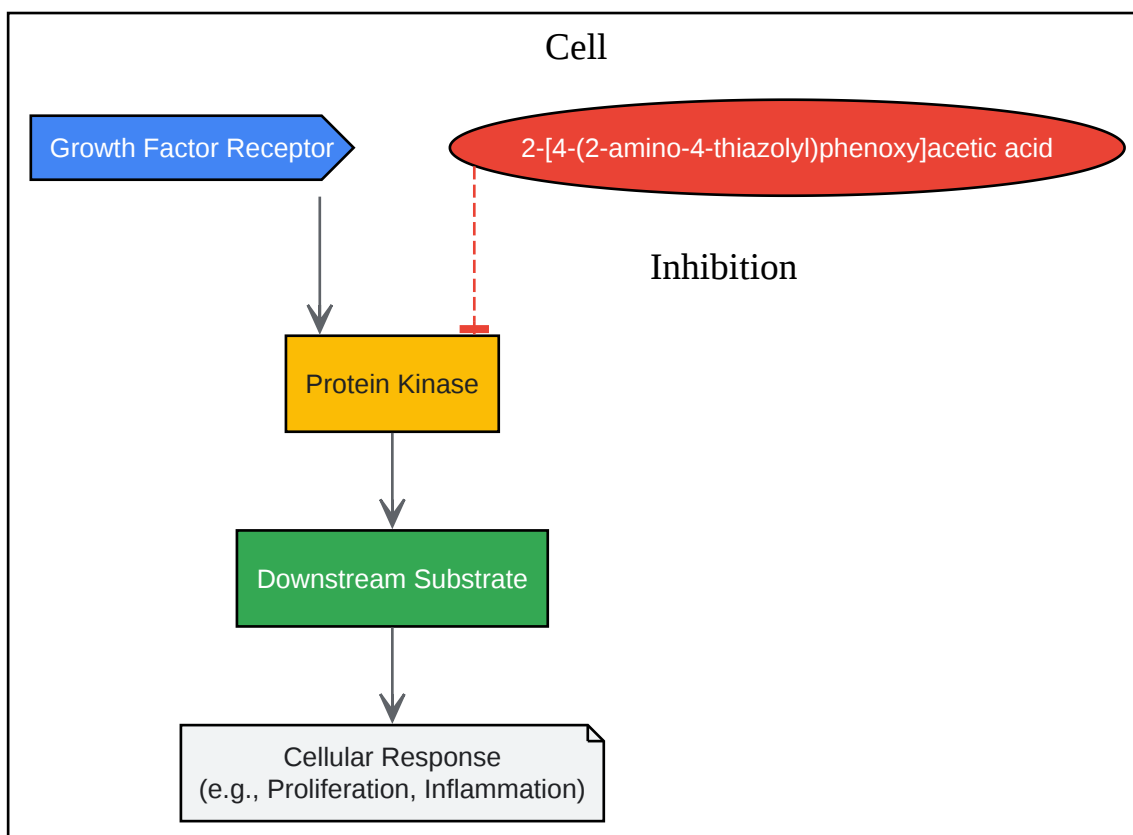


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General workflow for biological screening of a chemical probe.

Hypothetical Signaling Pathway Modulation

Based on the known activities of related compounds, **2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid** could potentially modulate signaling pathways involved in inflammation or cell proliferation. For instance, it might act as an inhibitor of a protein kinase.



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